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Compound of Interest

Compound Name:
Desmethyl Hydroxy Cerivastatin

Sodium Salt

CAS No.: 201793-00-2

Cat. No.: B1140115

Get Quote

Focus: Desmethyl Hydroxy Cerivastatin (M-24)
Executive Summary & Structural Context
Desmethyl Hydroxy Cerivastatin (also known as Metabolite M-24) represents the product of two

distinct metabolic oxidations on the Cerivastatin scaffold:

O-Demethylation at the benzylic methyl ether (typically yielding M-1).[1]

Hydroxylation at one of the isopropyl methyl groups (typically yielding M-23).[1]

While M-1 and M-23 are the major circulating metabolites, M-24 is critical for understanding the

complete clearance pathway mediated by CYP2C8 and CYP3A4. Its identification requires

precise differentiation from isobaric interferences and single-step metabolites.

Metabolic Pathway Visualization
The following diagram illustrates the biotransformation leading to M-24. Note the convergence

of the CYP2C8 and CYP3A4 pathways.
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Caption: Biotransformation of Cerivastatin to M-24 via intermediate metabolites M-1 and M-23.

[1][2][3][4][5]

Experimental Protocol: LC-MS/MS Configuration
To reliably detect M-24, the following self-validating protocol is recommended. This setup

minimizes in-source lactonization (a common artifact in statin analysis) while maximizing

sensitivity for the open-acid forms.

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex or Waters ACQUITY BEH), 2.1 x

100 mm, 1.7 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-1 min: 30% B (Hold)

1-6 min: 30% -> 90% B (Linear Ramp)

6-8 min: 90% B (Wash)

Flow Rate: 0.4 mL/min.
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Temperature: 40°C.

Mass Spectrometry Parameters (ESI+)
Mode: Positive Electrospray Ionization (ESI+).[6]

Scan Type: Multiple Reaction Monitoring (MRM) for quantitation; Product Ion Scan for

structural confirmation.

Source Voltage: 4500 V.

Temperature: 500°C.

Curtain Gas: 30 psi.

Critical Control: Statins exist in equilibrium between the hydroxy-acid (active) and lactone

(inactive) forms. The acidic mobile phase promotes protonation (

) but can induce on-column lactonization. Monitor the transition

(water loss) to confirm the specific form being analyzed.

Fragmentation Analysis & Comparison
The identification of M-24 relies on observing specific mass shifts relative to the parent

Cerivastatin. The fragmentation behavior is dictated by the stability of the central pyridine core

versus the labile heptenoic acid side chain.

Fragmentation Logic
Parent (Cerivastatin): The dominant fragmentation pathway involves the cleavage of the side

chain or parts thereof, leaving the substituted pyridine core.

Core Modifications:
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Desmethyl (M-1): The methoxymethyl group becomes a hydroxymethyl group (

).

Hydroxy (M-23): An isopropyl group gains a hydroxyl (

).

M-24: Both modifications occur (

net change relative to parent).

Comparative Fragmentation Table
The following table synthesizes the observed and predicted MS/MS transitions for the acid

forms of the analytes.
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Analyte Identity

Precursor
Ion

(m/z)

Key
Product Ion
(Core
Fragment)

Delta vs
Parent

Structural
Explanation

Cerivastatin Parent Drug 460.2 356.2 Ref

Loss of side

chain

elements (

).

Metabolite M-

1
Desmethyl 446.2 342.2 -14 Da

Loss of

methyl from

methoxymeth

yl ether.

Metabolite M-

23
6-Hydroxy 476.2 372.2 +16 Da

Hydroxylation

of isopropyl

group.

Metabolite M-

24

Desmethyl-

Hydroxy
462.2 358.2 +2 Da

Dual

modification:

Demethylatio

n (-14) +

Hydroxylation

(+16).

Detailed Fragmentation Pathway for M-24
When subjecting the M-24 precursor (

) to collision-induced dissociation (CID), the following breakdown occurs:

Primary Transition (

):

Mechanism: Cleavage of the dihydroxyheptenoic acid side chain.
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Diagnostic Value: This confirms the modification is on the pyridine core, not the side chain.

The shift from 356 (Parent) to 358 (M-24) is the fingerprint of the dual metabolic change.

Secondary Transition (

):

Mechanism: Neutral loss of water (

).

Context: Common in hydroxy-metabolites. M-24 has multiple hydroxyl groups (side chain

+ core hydroxymethyl + core hydroxy-isopropyl), making it prone to multiple water losses.

Differentiation from Isotopes:

The M-24 precursor (

) is

from the Parent (

). In low-resolution instruments, the M+2 isotope of the Parent (approx. 0.5% abundance)
could interfere.

Solution: Chromatographic separation is essential. M-24 is significantly more polar (due to

two exposed hydroxyl groups on the core) and will elute earlier (shorter retention time)

than Cerivastatin, M-1, and M-23.

Performance & Validation Metrics
When validating an assay for M-24, compare these performance characteristics against the

parent drug.
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Feature
Cerivastatin
(Parent)

Desmethyl Hydroxy
(M-24)

Operational Note

Polarity Moderate (Lipophilic) High (Hydrophilic)
M-24 elutes first in

Reverse Phase (C18).

Ionization Efficiency High Moderate

The loss of the methyl

ether (M-1/M-24)

slightly reduces

ionization efficiency in

ESI+.

Matrix Effects Low to Moderate High

Early elution places

M-24 in the

"suppression zone" of

plasma phospholipids.

Divert flow to waste

for the first 1-2 mins if

possible.

Stability High (Acid form) Moderate

The hydroxymethyl

group (formed by

demethylation) is

chemically reactive;

keep samples at 4°C.
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(Methodological basis for statin fragmentation logic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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